4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide
Overview
Description
4-(Aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features an aminomethyl group attached to a piperidine ring, which is further substituted with a tert-butyl group and a carboxamide group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine as the core structure.
Aminomethylation: The piperidine ring undergoes aminomethylation to introduce the aminomethyl group.
Substitution with tert-Butyl Group: The aminomethylated piperidine is then treated with tert-butyl chloride to introduce the tert-butyl group.
Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring efficient and cost-effective processes. This may include optimizing reaction conditions, using catalysts, and employing continuous flow chemistry techniques to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminomethyl group to an amine oxide.
Reduction: Reduction reactions can be performed to reduce the carboxamide group to an amine.
Substitution: Substitution reactions can occur at the piperidine ring, where various electrophiles can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Piperidine-1-carboxamide oxide.
Reduction: Piperidine-1-carboxamine.
Substitution: Various substituted piperidines depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds, while the tert-butyl group provides steric hindrance, influencing the binding affinity and specificity. The carboxamide group can engage in hydrogen bonding and electrostatic interactions, further modulating the compound's activity.
Comparison with Similar Compounds
4-(Aminomethyl)benzoic acid: Similar in structure but features a benzoic acid core instead of piperidine.
N-(tert-Butyl)piperidine-1-carboxamide: Lacks the aminomethyl group.
4-(Aminomethyl)piperidine: Does not have the tert-butyl or carboxamide groups.
This detailed overview provides a comprehensive understanding of 4-(aminomethyl)-N-(tert-butyl)piperidine-1-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
4-(aminomethyl)-N-tert-butylpiperidine-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)13-10(15)14-6-4-9(8-12)5-7-14/h9H,4-8,12H2,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPMKHOPLWZZNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCC(CC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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